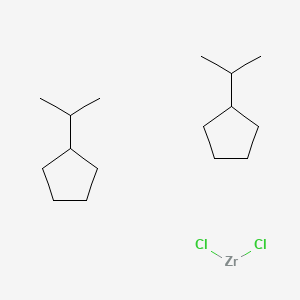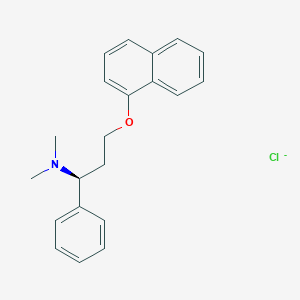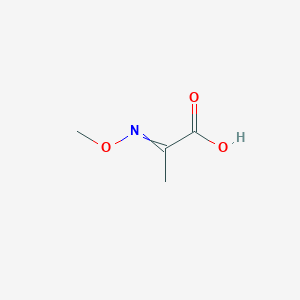
N-(3-butoxypropyl)-N'-(4-methoxybenzyl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-butoxypropyl)-N’-(4-methoxybenzyl)butanediamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-N’-(4-methoxybenzyl)butanediamide typically involves the reaction of butanediamine with 3-butoxypropyl chloride and 4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Temperature: 50-80°C
- Solvent: Anhydrous ethanol or methanol
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-butoxypropyl)-N’-(4-methoxybenzyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or ethers.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays or as a building block for bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the production of specialty chemicals, polymers, or as a solvent in certain industrial processes.
作用機序
The mechanism of action of N-(3-butoxypropyl)-N’-(4-methoxybenzyl)butanediamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N-(3-butoxypropyl)-N’-(4-methoxybenzyl)ethanediamide
- N-(3-butoxypropyl)-N’-(4-methoxybenzyl)hexanediamide
- N-(3-butoxypropyl)-N’-(4-methoxybenzyl)octanediamide
Uniqueness
N-(3-butoxypropyl)-N’-(4-methoxybenzyl)butanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and physical properties. These properties could include solubility, reactivity, and biological activity, making it suitable for specific applications that similar compounds may not fulfill.
特性
分子式 |
C19H30N2O4 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
N-(3-butoxypropyl)-N'-[(4-methoxyphenyl)methyl]butanediamide |
InChI |
InChI=1S/C19H30N2O4/c1-3-4-13-25-14-5-12-20-18(22)10-11-19(23)21-15-16-6-8-17(24-2)9-7-16/h6-9H,3-5,10-15H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
NJOHQPMEBWNXKS-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCCNC(=O)CCC(=O)NCC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B15149303.png)

![N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149314.png)
![N-(4-chloro-2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15149319.png)
![Ethyl 4-{[(3-methylbutyl)carbamothioyl]amino}benzoate](/img/structure/B15149320.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohex-1-ene-1-carboxylic acid](/img/structure/B15149323.png)

![3-[4-(4-Methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanehydrazide](/img/structure/B15149334.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B15149344.png)

![1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15149355.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B15149374.png)
![2-({[(4-Tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B15149389.png)
